N-benzyl-N,2-diethylbutanamide

Description

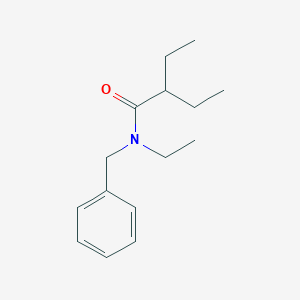

N-benzyl-N,2-diethylbutanamide is a tertiary amide characterized by a four-carbon butanamide backbone substituted with a benzyl group and two ethyl groups on the nitrogen atom, along with an additional ethyl group at the second carbon position.

Properties

IUPAC Name |

N-benzyl-N,2-diethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-4-14(5-2)15(17)16(6-3)12-13-10-8-7-9-11-13/h7-11,14H,4-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXDBUHJZMJIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N(CC)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Benzylation of Butanamide: The synthesis of N-benzyl-N,2-diethylbutanamide typically begins with the benzylation of butanamide. This involves the reaction of butanamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Diethylation: The next step involves the diethylation of the intermediate product. This can be achieved by reacting the benzylated butanamide with diethyl sulfate or ethyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-benzyl-N,2-diethylbutanamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine, N-benzyl-N,2-diethylbutylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: N-benzyl-N,2-diethylbutylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-benzyl-N,2-diethylbutanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N-benzyl-N,2-diethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the diethyl groups can influence its lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Antifungal But-2-enediamides ()

The (2E)-N-benzyl-N’-phenylbut-2-enediamide class exhibits antifungal activity against pathogens like Candida albicans, though less potent than Amphotericin B . Key differences:

- Structural : The target compound lacks the conjugated double bond (but-2-enediamide vs. saturated butanamide) and the phenyl group on the second nitrogen.

- Activity : The absence of conjugation may reduce antifungal efficacy, but the ethyl groups could enhance membrane permeability.

Table 1: Antifungal Activity Comparison

N-Benzhydryl-2-phenylbutanamide ()

This analog replaces the benzyl group with a bulkier benzhydryl (diphenylmethyl) moiety.

Table 2: Physical Properties Comparison

| Property | N-benzhydryl-2-phenylbutanamide | This compound (predicted) |

|---|---|---|

| Molecular Weight | 329.44 g/mol | ~263.4 g/mol |

| Density | 1.087 g/cm³ | ~1.02–1.05 g/cm³ |

| pKa | 14.45 | ~10–12 (amide proton) |

| Boiling Point | 535.8°C | ~250–300°C (lower due to smaller size) |

N-[2-(Diethylamino)ethyl]-2-phenylacetamide ()

Key Differences:

- Solubility: The diethylamino group enhances water solubility at acidic pH, unlike the purely lipophilic diethyl groups in the target compound.

- Bioactivity: Amino groups often confer interaction with biological targets (e.g., enzymes, receptors), whereas the target amide may exhibit passive diffusion-driven activity.

Bromination Reactivity of Benzyl-Substituted Amides ()

N-benzyl-N,N-dimethylanilinium peroxodisulfate demonstrates regioselective bromination of aromatic compounds, highlighting the influence of benzyl groups on directing electrophilic substitutions . For this compound:

- The benzyl group may stabilize intermediates in reactions, though steric hindrance from diethyl substituents could reduce reactivity compared to less hindered analogs.

Biochemical and Pharmacological Considerations

- MAO Inhibition Potential: N-benzyl-N'-isopropylhydrazine () acts as a monoamine oxidase inhibitor due to its hydrazine structure . While the target amide lacks this functional group, the benzyl moiety could facilitate interactions with hydrophobic enzyme pockets, though likely with lower affinity.

- Antimicrobial Activity : Structural analogs with benzyl groups () suggest moderate bioactivity, but efficacy depends on substituent arrangement and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.